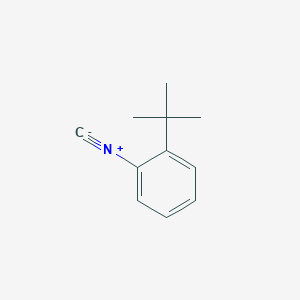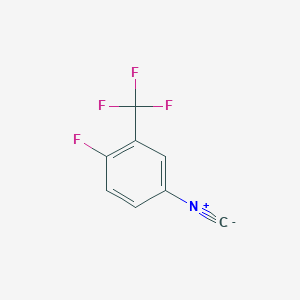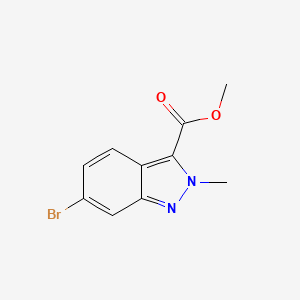
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Polymer Composite Materials : 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate, shows high performance, excellent yellowing resistance, and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The study by Jianxun et al. (2018) explores a safe, convenient, and environmentally friendly synthesis route for this compound, which is significant due to the toxic nature of its traditional synthesis method using phosgene (Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Synthesis of Novel Compounds : Research by Canac et al. (1998) discusses the isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds, highlighting the diverse potential of benzene derivatives in chemical synthesis (Canac, Bourissou, Baceiredo, Gornitzka, Schoeller, & Bertrand, 1998).
Chemical Reactions and Properties : The study by Schlosser et al. (1998) investigates the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene, providing insights into the chemical reactions and properties of such compounds (Schlosser, Porwisiak, & Mongin, 1998).
Development of Fluorine-Containing Polyetherimide : Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a compound structurally related to 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene. This study demonstrates the utility of such compounds in advanced material synthesis (Yu Xin-hai, 2010).
Study of Photophysical Processes : Al-ani (1973) explored the photochemistry of fluoro(trifluoromethyl)benzenes, indicating the relevance of such compounds in understanding photophysical processes (Al-ani, 1973).
Application in Aromatic Hydrocarbon Separation : Arce et al. (2007) investigated the use of an ionic liquid for separating aromatic hydrocarbons from alkanes, demonstrating the relevance of benzene derivatives in separation processes (Arce, Earle, Rodríguez, & Seddon, 2007).
Propriétés
IUPAC Name |
1-(isocyanomethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECOTLRRILCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-2-isocyanoethanone](/img/structure/B7890181.png)
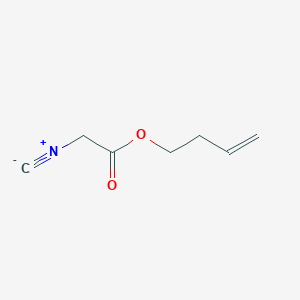
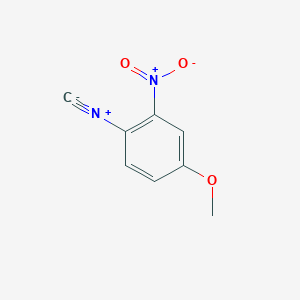
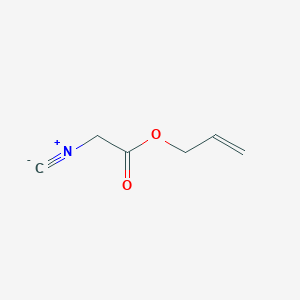
![[(2E)-2,4-dimethylhepta-2,6-dienyl] 2-isocyanoacetate](/img/structure/B7890213.png)



